6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, also known as MZ1, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer. MZ1 has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and it has been suggested that it may have clinical applications in the treatment of various types of cancer.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been associated with analgesic, or pain-relieving, properties . This could potentially make them useful in the development of new pain management medications.
Anti-inflammatory Activity
Research has shown that certain thiazole derivatives have anti-inflammatory properties . Inflammation is a complex and non-specific immune response by vascular tissue to stimuli like pathogens, toxins, irritants, pollutants, and damaged cells . Therefore, these compounds could be used in the development of drugs to treat conditions characterized by inflammation.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties, making them potentially useful in the fight against various types of infections .
Antifungal Activity
In addition to their antimicrobial properties, thiazole derivatives have also been found to have antifungal properties . This could make them useful in the treatment of various fungal infections.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral properties . This suggests that they could potentially be used in the development of new antiviral drugs.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities . This suggests that they could potentially be used in the development of new cancer treatments.
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit anti-inflammatory and anti-tubercular activities . These activities suggest that the compound may target enzymes or proteins involved in inflammation and tuberculosis pathways.
Mode of Action
Based on the activities of similar benzothiazole derivatives, it can be inferred that the compound might interact with its targets, leading to changes in their function and resulting in anti-inflammatory and anti-tubercular effects .
Biochemical Pathways
Given the anti-inflammatory and anti-tubercular activities of similar benzothiazole derivatives, it can be inferred that the compound may affect pathways related to inflammation and tuberculosis .
Result of Action
Similar benzothiazole derivatives have been found to exhibit anti-inflammatory and anti-tubercular activities, suggesting that the compound may have similar effects .
properties
IUPAC Name |
6-ethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S3/c1-3-10-4-6-12-14(8-10)23-16(18-12)20-17-19-13-7-5-11(25(2,21)22)9-15(13)24-17/h4-9H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAOTJCAJIAJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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